Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Overview
Description
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO4/c1-2-15-11(14)7-3-4-8-9(5-7)16-6-10(13)12-8/h3-5H,2,6H2,1H3,(H,12,13) . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Its molecular weight is 221.21 . The SMILES string representation of this compound is O=C(OCC)C1=CC=C(SC2)C(NC2=O)=C1 .Scientific Research Applications
- Antiviral Activity : Researchers have explored the antiviral potential of this compound. Its structure suggests it could inhibit viral enzymes or interfere with viral replication pathways .
- Neuropharmacology : Related benzoxazine derivatives have been studied as activators of AMPA receptors, which play a crucial role in synaptic transmission. Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate might exhibit similar effects .
- Polymerization Initiator : Benzoxazine compounds are used as initiators in the synthesis of high-performance polymers. Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate could contribute to the development of novel materials with desirable properties .
- Cycloaddition Reactions : The benzoxazine ring system can participate in various cycloaddition reactions, leading to diverse functionalized products. Researchers might explore its reactivity in synthetic chemistry .
- Enzyme Inhibitors : Given its structural features, this compound could potentially act as an enzyme inhibitor. Investigating its interaction with specific enzymes may reveal valuable insights for drug design .
- Prodrug Strategy : Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate could serve as a prodrug, releasing an active compound upon metabolic activation. Researchers might explore its stability, bioavailability, and targeted delivery .
- Building Block : Incorporating this benzoxazine derivative into complex natural product syntheses could be an exciting avenue. Its unique structure may enable access to challenging targets .
Medicinal Chemistry and Drug Development
Materials Science and Polymer Chemistry
Organic Synthesis and Chemical Reactions
Bioorganic Chemistry and Enzyme Inhibition
Pharmaceutical Formulation and Prodrug Design
Natural Product Synthesis and Total Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-8-9(5-7)16-6-10(13)12-8/h3-5H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGBQEHYAMKOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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